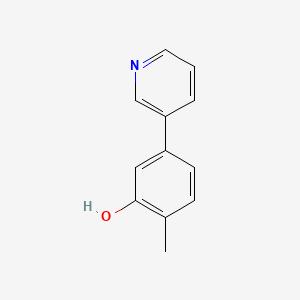

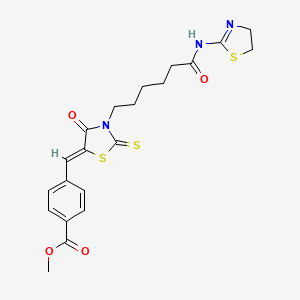

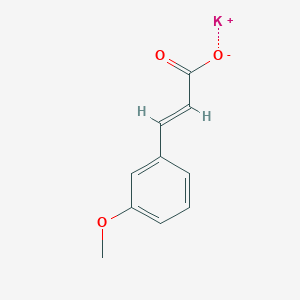

4-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to the one involves multi-step reactions that can include the functionalization of specific moieties, such as the C(sp(2))-H bond, to introduce sulfonyl groups using sulfonyl hydrazides as a thiol surrogate . The synthesis of piperazine derivatives can be achieved through connection reactions, where different substituents are introduced to the piperazine core to yield a variety of derivatives with diverse properties . The synthesis of complex molecules often requires careful optimization of reaction conditions, such as solvent choice, acid acceptor, and reaction temperature, to achieve high yields .

Molecular Structure Analysis

The molecular structure of "4-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyrimidine" is characterized by the presence of a piperazine ring that is substituted with a sulfonyl group attached to a fluorophenyl moiety and an imidazole ring attached to a pyrimidine core. The presence of fluorine can significantly affect the molecule's electronic properties and its interaction with biological targets . The structural characterization of such compounds is typically performed using techniques like NMR, IR spectroscopy, and elemental analysis .

Chemical Reactions Analysis

The chemical reactivity of the compound can be inferred from related research. For example, the iodine-catalyzed regioselective sulfenylation of imidazo[1,2-a]pyridines indicates that the imidazole moiety can undergo C-H bond functionalization under metal and oxidant-free conditions . This suggests that the imidazole ring in the compound could potentially be modified through similar reactions. Additionally, the presence of a sulfonyl group can facilitate further chemical transformations, such as the formation of sulfonamide derivatives, which are known for their biological activities .

Physical and Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Antimicrobial and Antimalarial Activities : A study on the synthesis of sulfonamide and amide derivatives incorporating piperazine and imidazo[1,2-b]pyridazine moieties showed these compounds exhibited in vitro antimicrobial activity against various bacteria and antifungal and antimalarial activities (Bhatt, Kant, & Singh, 2016).

Antiproliferative Effects : Compounds structurally similar to the query molecule were synthesized and evaluated for antiproliferative effects against human cancer cell lines. Some derivatives showed significant activity, suggesting potential as anticancer agents (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

Antibacterial Properties : Research into new dithiocarbamate derivatives bearing thiazole/benzothiazole rings showed high antimicrobial activity, indicating their potential for developing new antibacterial agents (Yurttaş, Özkay, Duran, Turan-Zitouni, Özdemir, Cantürk, Küçükoğlu, & Kaplancıklı, 2016).

Mechanistic Studies and Drug Efficacy

- Inactivation of Human Cytochrome P450 2D6 : A compound containing similar structural features was identified as a mechanism-based inactivator of CYP2D6, providing insights into drug interactions and the metabolism of pharmaceuticals (Livezey, Nagy, Diffenderfer, Arthur, Hsi, Holton, & Furge, 2012).

Chemical Synthesis and Characterization

Herbicidal Applications : Studies on new fluoro intermediates for herbicidal sulfonylureas highlighted the synthesis of compounds with potential agricultural applications. These findings demonstrate the diverse utility of fluoro-substituted compounds in developing new herbicides (Hamprecht, Mayer, Westphalen, & Walter, 1999).

Radiolabeling for Imaging : The synthesis of a derivative intended for imaging dopamine D4 receptors illustrates the application of these compounds in diagnostic and therapeutic areas, showcasing their versatility in medical research (Eskola, Bergman, Lehikoinen, Haaparanta, Grönroos, Forsback, & Solin, 2002).

Propiedades

IUPAC Name |

4-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-6-imidazol-1-ylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN6O2S/c18-14-1-3-15(4-2-14)27(25,26)24-9-7-22(8-10-24)16-11-17(21-12-20-16)23-6-5-19-13-23/h1-6,11-13H,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOWGHNVBBXOWND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC(=C2)N3C=CN=C3)S(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyrimidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(5-chlorothiophen-2-yl)ethanone](/img/structure/B2524274.png)

![N-(3-chlorophenyl)-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2524282.png)

![4-Azaspiro[2.4]heptane-5,7-dione](/img/structure/B2524285.png)